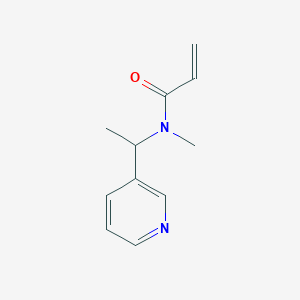
N-Methyl-N-(1-pyridin-3-ylethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(1-pyridin-3-ylethyl)prop-2-enamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a chemical compound that has been widely used in scientific research to study the physiological and biochemical effects of mGluR5 inhibition.
Mechanism of Action
N-Methyl-N-(1-pyridin-3-ylethyl)prop-2-enamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The inhibition of mGluR5 by N-Methyl-N-(1-pyridin-3-ylethyl)prop-2-enamide results in the modulation of glutamatergic neurotransmission, which plays a critical role in various physiological and pathological processes.
Biochemical and Physiological Effects:
N-Methyl-N-(1-pyridin-3-ylethyl)prop-2-enamide has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, neuroinflammation, and oxidative stress. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-Methyl-N-(1-pyridin-3-ylethyl)prop-2-enamide in lab experiments is its selectivity for mGluR5, which allows for the specific modulation of glutamatergic neurotransmission. However, one of the limitations of using N-Methyl-N-(1-pyridin-3-ylethyl)prop-2-enamide is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the use of N-Methyl-N-(1-pyridin-3-ylethyl)prop-2-enamide in scientific research. One potential application is the development of novel therapeutics for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is the study of the role of mGluR5 in the regulation of appetite and energy metabolism. Additionally, the development of more potent and selective mGluR5 antagonists could lead to the identification of new therapeutic targets for various disorders.
Synthesis Methods
The synthesis of N-Methyl-N-(1-pyridin-3-ylethyl)prop-2-enamide involves the reaction of 2-bromo-3-methylpyridine with 2-bromo-1-phenylethene, followed by N-methylation with methyl iodide. The resulting product is then purified by column chromatography to obtain pure N-Methyl-N-(1-pyridin-3-ylethyl)prop-2-enamide.
Scientific Research Applications
N-Methyl-N-(1-pyridin-3-ylethyl)prop-2-enamide has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological conditions. It has been shown to have potential therapeutic applications in the treatment of various disorders such as anxiety, depression, addiction, and neurodegenerative diseases.
properties
IUPAC Name |
N-methyl-N-(1-pyridin-3-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-4-11(14)13(3)9(2)10-6-5-7-12-8-10/h4-9H,1H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYUITRGEILLHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)N(C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-(4-fluorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2850750.png)

![2-{2-[1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2850752.png)
![3-(4-bromo-3-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2850754.png)
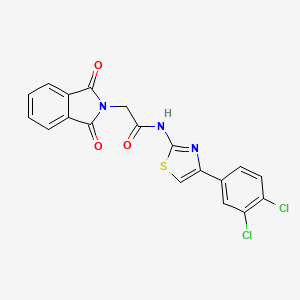
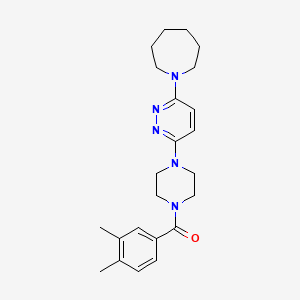

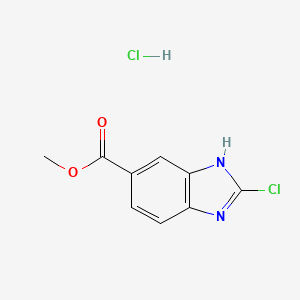
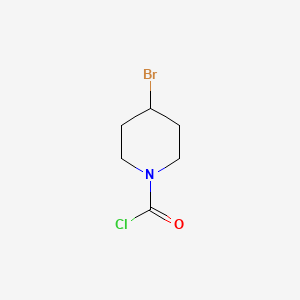
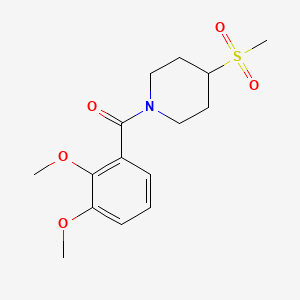
![2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-cyclohexylacetamide](/img/structure/B2850767.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2850768.png)
![N-methyl-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-1-hydrazinecarbothioamide](/img/structure/B2850769.png)
